Cas no 1193389-92-2 ({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine)

{1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is a heterocyclic amine derivative featuring a pyrazolopyridine core, a structure of interest in medicinal chemistry and pharmaceutical research. Its key advantages include a rigid bicyclic scaffold, which enhances binding selectivity in target interactions, and the presence of a primary amine group, offering versatility for further functionalization. The 1,3-dimethyl substitution pattern improves metabolic stability, making it a valuable intermediate for the development of bioactive compounds. This compound is particularly useful in the synthesis of kinase inhibitors and other small-molecule therapeutics, where its balanced lipophilicity and hydrogen-bonding capability contribute to optimized pharmacokinetic properties. Its high purity and well-defined structure ensure reproducibility in research applications.
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine structure
1193389-92-2 structure
Product Name:{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
CAS No:1193389-92-2
MF:C9H12N4
MW:176.21838092804
CID:5231060
Update Time:2025-06-26

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
    • (1,3-dimethyl-1h-pyrazolo[3,4-b]pyridin-5-yl)methanamine
    • (1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine
    • Z803153234
    • 1H-Pyrazolo[3,4-b]pyridine-5-methanamine, 1,3-dimethyl-
    • Inchi: 1S/C9H12N4/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6/h3,5H,4,10H2,1-2H3
    • InChI Key: QBNWQDQVJPAFGA-UHFFFAOYSA-N
    • SMILES: N1(C)C2C(=CC(CN)=CN=2)C(C)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 185
  • XLogP3: 0.1
  • Topological Polar Surface Area: 56.7

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Additional information on {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine

Introduction to {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine (CAS No. 1193389-92-2)

The compound {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine, identified by the CAS registry number 1193389-92-2, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of heterocyclic amines, specifically featuring a pyrazolopyridine ring system. The structure of this molecule is characterized by a pyrazolo[3,4-b]pyridine core with methyl substituents at positions 1 and 3, and an amine group attached to the 5-position of the ring system. This unique architecture endows the compound with distinctive chemical and physical properties that make it a subject of interest in contemporary scientific studies.

Recent advancements in synthetic chemistry have enabled researchers to explore novel synthetic pathways for {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin} systems. These methods often involve multi-component reactions or modular synthesis strategies that allow for precise control over the substitution patterns on the heterocyclic core. For instance, studies have demonstrated the use of microwave-assisted synthesis to streamline the construction of such complex ring systems. This approach not only enhances reaction efficiency but also minimizes the generation of byproducts, aligning with green chemistry principles.

The electronic properties of {pyrazolo[3,4-b]pyridin} derivatives are particularly intriguing due to their conjugated π-systems. These properties make them promising candidates for applications in optoelectronics and materials science. Recent research has focused on incorporating such molecules into organic light-emitting diodes (OLEDs) and photovoltaic devices. For example, studies have shown that {pyrazolo[3,4-b]pyridin} derivatives can act as efficient electron transport layers in OLEDs, significantly improving device performance and stability.

In addition to their electronic applications, {pyrazolo[3,4-b]pyridin} compounds are also being investigated for their biological activity. Preclinical studies have revealed that certain derivatives exhibit potent anti-inflammatory and antioxidant properties. These findings suggest potential therapeutic applications in conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, ongoing research is exploring the use of these compounds as scaffolds for drug discovery programs targeting specific molecular pathways.

The synthesis of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin} methanamine involves a series of carefully designed steps that ensure high yields and purity. One common approach employs a palladium-catalyzed coupling reaction to assemble the heterocyclic core. This method has been optimized to operate under mild conditions, reducing energy consumption and enhancing scalability for industrial production.

From an analytical standpoint, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are extensively used to confirm the structure and purity of {CAS No. 1193389-92-2} compounds. These tools provide critical insights into molecular conformation and intermolecular interactions, which are essential for understanding the compound's behavior in different environments.

In conclusion, {{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine} represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structural features and versatile reactivity make it a focal point for ongoing research efforts aimed at advancing both fundamental understanding and practical implementations in chemistry and related fields.

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